4-Sulfobenzoic acid

Catalog No.
S584233
CAS No.
636-78-2
M.F
C7H6O5S
M. Wt
202.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfobenzoic acid

CAS Number

636-78-2

Product Name

4-Sulfobenzoic acid

IUPAC Name

4-sulfobenzoic acid

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

HWAQOZGATRIYQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O

Synonyms

4-sulfobenzoic acid, 4-sulfobenzoic acid, calcium (2:1) salt, 4-sulfobenzoic acid, magnesium (2:1) salt, 4-sulfobenzoic acid, monoammonium salt, 4-sulfobenzoic acid, monopotassium salt, 4-sulfobenzoic acid, monosodium salt, 4-sulfobenzoic acid, potassium salt, 4-sulfobenzoic acid, sodium salt, para-sulfobenzoic acid, para-sulphobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O

Material Science:

  • Polymer Nanocomposites: The potassium salt of 4-sulfobenzoic acid has been investigated as an intercalating agent to improve the exfoliation of clay platelets in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites. This process leads to improved mechanical properties, thermal stability, and flame retardancy of the resulting polymer composite [1].

Source

[1] Sigma-Aldrich. (n.d.). 4-Sulfobenzoic acid 95%.

4-Sulfobenzoic acid is an aromatic compound with the molecular formula C7H6O5SC_7H_6O_5S. It features both a carboxylic acid and a sulfonic acid group located in a para arrangement on the benzene ring. This unique structure classifies it as a sulfobenzoic acid, which is a derivative of benzoic acid. The compound is known for its solubility in water and its ability to form salts, such as the monopotassium salt of 4-sulfobenzoic acid, which further enhances its applications in various chemical processes .

, primarily due to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing for the formation of 4-sulfobenzoate salts.
  • Esterification: Reacting with alcohols can yield esters, which are useful in various industrial applications.
  • Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications .

Research indicates that 4-sulfobenzoic acid exhibits notable biological activities. It has been studied for its effects on polymer synthesis, particularly with polyaniline nanotubes, where it serves as a dopant that enhances electrical conductivity . Additionally, its structural properties allow it to interact with biological systems, potentially influencing cellular processes and enzyme activities.

Several methods exist for synthesizing 4-sulfobenzoic acid:

  • Direct Sulfonation: Benzoic acid can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic group.
  • Nitration followed by Reduction: Nitration of benzoic acid followed by reduction can yield the desired compound.
  • Salt Formation: The monopotassium salt can be synthesized from 4-sulfobenzoic acid through neutralization with potassium hydroxide .

4-Sulfobenzoic acid has diverse applications across various fields:

  • Chemical Manufacturing: It is used as an intermediate in the synthesis of dyes and pigments.
  • Polymer Chemistry: Acts as a dopant in conducting polymers like polyaniline, enhancing their electrical properties.
  • Analytical Chemistry: Employed in chromatography and spectroscopic methods due to its unique chemical properties .

Studies exploring the interactions of 4-sulfobenzoic acid with other compounds reveal its role in modifying material properties. For example, when incorporated into metal-organic frameworks (MOFs), it enhances stability and functionality due to its ability to coordinate with metal ions through its sulfonate group . Furthermore, interaction studies with various biological molecules indicate potential therapeutic applications.

Several compounds share structural similarities with 4-sulfobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Benzoic AcidMonocarboxylic AcidSimple structure; lacks sulfonate functionality
2-Sulfobenzoic AcidSulfobenzoic AcidSulfonate group at ortho position
3-Sulfobenzoic AcidSulfobenzoic AcidSulfonate group at meta position
4-Aminobenzoic AcidAmino AcidContains an amino group instead of sulfonate

The presence of both carboxylic and sulfonic groups in 4-sulfobenzoic acid distinguishes it from other sulfobenzoic acids, providing unique reactivity and solubility characteristics that are beneficial for specific applications .

XLogP3

0.2

Related CAS

5399-63-3 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5399-63-3

Wikipedia

4-sulfobenzoic acid

Dates

Modify: 2023-08-15

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